molecular formula C10H7ClO2 B1350472 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde CAS No. 224317-64-0

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Cat. No.: B1350472
CAS No.: 224317-64-0
M. Wt: 194.61 g/mol
InChI Key: JPOACCUDQZMTSO-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: is an organic compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 g/mol . This compound is characterized by the presence of a chloro group, a propynyloxy group, and a benzenecarbaldehyde moiety. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-chloro-2-(2-propynyloxy)benzoic acid.

    Reduction: Formation of 5-chloro-2-(2-propynyloxy)benzyl alcohol.

    Substitution: Formation of 5-methoxy-2-(2-propynyloxy)benzenecarbaldehyde or similar substituted products.

Scientific Research Applications

Chemistry: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: The compound is utilized in the development of bioactive molecules and potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates and biological probes.

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating complex molecular architectures.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is largely dependent on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products through its functional groups. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific application and context of use.

Comparison with Similar Compounds

    5-Chloro-2-hydroxybenzaldehyde: Shares the chloro and aldehyde groups but lacks the propynyloxy group.

    2-(2-Propynyloxy)benzaldehyde: Lacks the chloro group but contains the propynyloxy and aldehyde groups.

    5-Chloro-2-methoxybenzaldehyde: Contains a methoxy group instead of the propynyloxy group.

Uniqueness: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is unique due to the presence of both the chloro and propynyloxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

5-chloro-2-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOACCUDQZMTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377486
Record name 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224317-64-0
Record name 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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